(S)-5-(((叔丁基二甲基甲硅烷基)氧基)甲基)吡咯烷-2-酮

描述

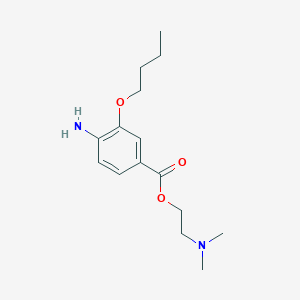

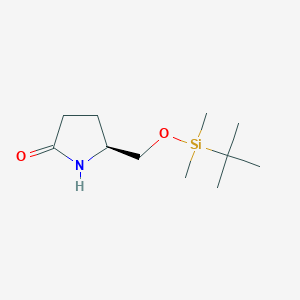

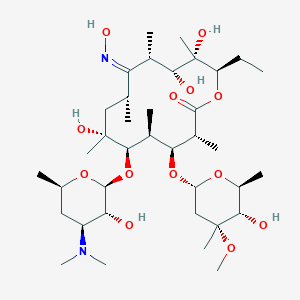

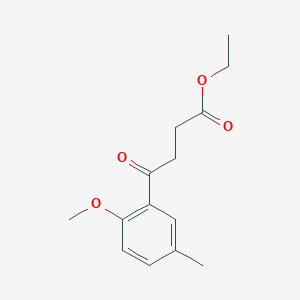

The molecule "(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one" is a synthetic compound that has attracted interest in various fields of organic chemistry due to its unique structural and chemical properties. It serves as a crucial intermediate in synthesizing various pharmaceutical and organic compounds due to its reactive functional groups and chiral center, which allows for the creation of stereoselective products.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives involves practical and improved methodologies. For example, a practical synthesis of a related compound involves key transformations such as ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, resulting in a practical, robust, and cost-effective process for producing multikilogram quantities of the target molecule (Yee et al., 2002).

Molecular Structure Analysis

The molecular structure of closely related pyrrolidine derivatives, such as "(2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate," has been determined using diffraction, CD spectroscopy, and theoretical calculations despite minor resonant scattering. This highlights the precision achievable in understanding the spatial configuration and bonding patterns within such molecules (Wang & Englert, 2019).

Chemical Reactions and Properties

Research on pyrrolidine derivatives often focuses on their reactivity and participation in various chemical reactions, such as the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been evaluated as anti-inflammatory and analgesic agents, as well as inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in synthesis and pharmaceutical formulations. These properties are influenced by the molecular structure, particularly the substituents on the pyrrolidine ring.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the application of "(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one" in synthesis. For instance, the study of singlet oxygen reactions with tert-butyl ester derivatives of pyrrolidine highlights the potential for creating diverse pyrrole precursors, useful in synthetic chemistry (Wasserman et al., 2004).

科学研究应用

晶体结构分析:Weber等人(1995)的一项研究分析了相关化合物的晶体结构,突出了其独特的氢键构型(Weber, Ettmayer, Hübner, & Gstach, 1995)。

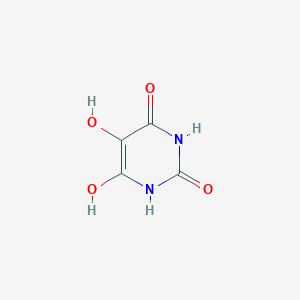

吡啶和尿嘧啶衍生物的合成:Tollenaere和Ghosez(1998)证明了1-[(叔丁基二甲基甲硅烷基)氧基]烯基异氰酸酯(可以从(S)-5-(((叔丁基二甲基甲硅烷基)氧基)甲基)吡咯烷-2-酮中衍生)可用于合成高度官能化的吡啶和尿嘧啶或胸腺嘧啶的衍生物(Tollenaere & Ghosez, 1998)。

绝对结构的测定:Wang和Englert(2019)使用衍射、圆二色谱和理论计算来确定与(S)-5-(((叔丁基二甲基甲硅烷基)氧基)甲基)吡咯烷-2-酮密切相关的化合物的绝对结构(Wang & Englert, 2019)。

降血脂剂合成:Ohno等人(1999)合成了与(S)-5-(((叔丁基二甲基甲硅烷基)氧基)甲基)吡咯烷-2-酮相关的化合物的旋光异构体,并将其评估为降血脂剂(Ohno et al., 1999)。

气相色谱分析:Mawhinney(1983)证明了叔丁基二甲基甲硅烷基衍生物(包括与(S)-5-(((叔丁基二甲基甲硅烷基)氧基)甲基)吡咯烷-2-酮相关的衍生物)在气相色谱分析和质谱中的应用,重点是独特的质谱特征(Mawhinney, 1983)。

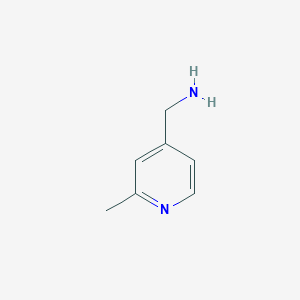

胺化合物的合成:Westerhausen等人(2001)报道了通过叔丁基二甲基甲硅烷基(2-吡啶甲基)胺与二甲基锌的金属化反应形成双(甲基锌)-1,2-二吡啶基-1,2-双(叔丁基二甲基甲硅烷基)化合物(Westerhausen et al., 2001)。

属性

IUPAC Name |

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437550 | |

| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

CAS RN |

106191-02-0 | |

| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)